molecular formula C19H16O8 B2463609 5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid CAS No. 1190289-48-5

5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid

Cat. No.: B2463609
CAS No.: 1190289-48-5
M. Wt: 372.329
InChI Key: OINYHEPGNVYICE-UHFFFAOYSA-N
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Description

5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is a complex organic compound that features a chromen-2-one (coumarin) core linked to a furoic acid moiety

Properties

IUPAC Name

5-[[3-(carboxymethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O8/c1-9-12-4-6-14(25-8-11-3-5-15(26-11)18(22)23)10(2)17(12)27-19(24)13(9)7-16(20)21/h3-6H,7-8H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINYHEPGNVYICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the furoic acid moiety through esterification or etherification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid include other chromen-2-one derivatives and furoic acid derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its unique combination of the chromen-2-one core and the furoic acid moiety. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen derivatives and exhibits a complex structure that influences its biological activity. The presence of both furoic acid and chromen moieties suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other furoic acid derivatives. This inhibition could lead to alterations in lipid metabolism and anti-inflammatory effects.

Pharmacological Activities

  • Antioxidant Activity :
    • The compound has shown potential antioxidant properties, which are crucial for mitigating oxidative stress in cells. This can be particularly beneficial in preventing cellular damage associated with chronic diseases.
  • Anti-inflammatory Effects :
    • Research indicates that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a possible therapeutic application in conditions characterized by inflammation.
  • Anticancer Potential :
    • Some studies have explored the anticancer properties of related compounds within the same chemical class. It is hypothesized that this compound may exhibit similar effects by inducing apoptosis in cancer cells.

Study 1: Antioxidant Activity

A study conducted on a related chromen derivative demonstrated significant antioxidant activity through the scavenging of free radicals. This property is essential for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and cardiovascular disorders .

Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that compounds similar to this compound can inhibit the expression of COX enzymes, leading to reduced prostaglandin synthesis, a key mediator in inflammatory responses .

Study 3: Anticancer Activity

Preliminary investigations into the anticancer properties of furoic acid derivatives indicate that they may induce apoptosis in various cancer cell lines through the activation of caspase pathways . Further research is required to establish the specific mechanisms employed by this compound.

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